molecular formula C7H8N2O3 B13043371 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid CAS No. 39875-10-0

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid

Cat. No.: B13043371
CAS No.: 39875-10-0
M. Wt: 168.15 g/mol
InChI Key: GZBCMTZHTVTOCF-UHFFFAOYSA-N
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Description

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring system, which is then further functionalized to introduce the hydroxy and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route described above for large-scale production, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), can be used to introduce halogen atoms into the pyrimidine ring.

Major Products Formed

    Oxidation: Formation of 6-oxo-2,5-dimethylpyrimidine-4-carboxylic acid.

    Reduction: Formation of 6-hydroxy-2,5-dimethylpyrimidine-4-methanol.

    Substitution: Formation of halogenated derivatives of the pyrimidine ring.

Scientific Research Applications

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxy-2-methylpyrimidine: Similar structure but lacks the carboxylic acid group.

    2,4-Dihydroxy-5-methylpyrimidine: Similar structure but with different positions of the hydroxy and methyl groups.

    6-Hydroxy-2-methylpyrimidine-4-carboxylic acid: Similar structure but lacks one methyl group.

Uniqueness

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is unique due to the presence of both hydroxy and carboxylic acid functional groups on the pyrimidine ring, which allows for a wide range of chemical reactions and potential applications. The combination of these functional groups with the pyrimidine ring system enhances its reactivity and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

39875-10-0

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-3-5(7(11)12)8-4(2)9-6(3)10/h1-2H3,(H,11,12)(H,8,9,10)

InChI Key

GZBCMTZHTVTOCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C)C(=O)O

Origin of Product

United States

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